2-(3-Methyl-piperidin-1-yl)-benzylamine

Catalog No.
S738844
CAS No.
869943-43-1
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methyl-piperidin-1-yl)-benzylamine

CAS Number

869943-43-1

Product Name

2-(3-Methyl-piperidin-1-yl)-benzylamine

IUPAC Name

[2-(3-methylpiperidin-1-yl)phenyl]methanamine

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-11-5-4-8-15(10-11)13-7-3-2-6-12(13)9-14/h2-3,6-7,11H,4-5,8-10,14H2,1H3

InChI Key

GDYYTQZYOAPEDJ-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2=CC=CC=C2CN

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CN

2-(3-Methyl-piperidin-1-yl)-benzylamine, with the molecular formula C₁₃H₂₀N₂ and a molecular weight of 204.31 g/mol, is a chemical compound characterized by a benzylamine structure integrated with a piperidine ring. This compound features a methyl group on the piperidine nitrogen, which influences its steric and electronic properties, potentially impacting its biological activity and interactions. The compound is utilized in various fields, including medicinal chemistry and proteomics research, due to its structural versatility and functional characteristics .

Typical of amines and substituted piperidines:

  • N-Alkylation: The amine can undergo alkylation reactions with electrophiles, leading to the formation of more complex amine derivatives.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Hydrogenation: Under catalytic hydrogenation conditions, it can be reduced to secondary or tertiary amines depending on the reaction conditions .

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities.

Research indicates that 2-(3-Methyl-piperidin-1-yl)-benzylamine exhibits significant biological activities. Its structure allows it to interact with various biological targets, particularly in neuropharmacology:

  • Neurotransmitter Modulation: Compounds with similar structures often influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
  • Antidepressant Activity: Some studies have linked piperidine derivatives to antidepressant effects, indicating that this compound may also have mood-modulating properties .

The synthesis of 2-(3-Methyl-piperidin-1-yl)-benzylamine typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine or its derivatives, a methyl group is introduced via alkylation.
  • Benzylation: The piperidine derivative is then reacted with benzyl chloride or benzaldehyde in the presence of a base to form the final product.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for biological testing .

2-(3-Methyl-piperidin-1-yl)-benzylamine has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing drugs targeting central nervous system disorders.
  • Proteomics Research: The compound is used in various biochemical assays and studies due to its ability to modulate protein interactions .

Its unique structure makes it a valuable candidate for further exploration in drug design.

Interaction studies involving 2-(3-Methyl-piperidin-1-yl)-benzylamine focus on its binding affinity and efficacy against specific receptors or enzymes:

  • Receptor Binding: Studies have shown that compounds with similar structures can bind effectively to serotonin and dopamine receptors, which are crucial in mood regulation.
  • Enzyme Inhibition: It may also serve as an inhibitor for certain enzymes involved in metabolic pathways, offering insights into its potential therapeutic uses .

These studies are essential for understanding how this compound might be utilized in pharmacological contexts.

Several compounds share structural similarities with 2-(3-Methyl-piperidin-1-yl)-benzylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-BenzylpiperidineBenzene ring attached to piperidineExhibits strong analgesic properties
3-MethylpiperidineMethyl group on the piperidine nitrogenUsed in the synthesis of various drugs
4-PiperidoneKetone functional group on the piperidineKnown for its role in synthesizing psychoactive substances
2-(4-Methylpiperidin-1-yl)-benzylamineSimilar amine structure but different substituentsPotentially different pharmacological effects

The uniqueness of 2-(3-Methyl-piperidin-1-yl)-benzylamine lies in its specific substitution pattern, which may confer distinct properties compared to these analogs. Its methyl group at the third position of the piperidine ring enhances steric bulk and may influence receptor binding affinities differently than other derivatives.

XLogP3

2.2

Dates

Modify: 2023-08-15

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